molecular formula C29H44O B566090 Stigmasta-4,22,25-trien-3-one CAS No. 848669-09-0

Stigmasta-4,22,25-trien-3-one

Cat. No.: B566090
CAS No.: 848669-09-0
M. Wt: 408.67
InChI Key: BLMXNQVGERRIAW-LPJPOILFSA-N
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Description

Stigmasta-4,22,25-trien-3-one (CAS: 848669-09-0) is a steroidal ketone with the molecular formula C₂₉H₄₄O and a molecular weight of 408.66 g/mol . It is classified as a stigmastane-type triterpenoid and is commonly isolated from plants in the Lamiaceae family, such as Clerodendrum philippinum . Structurally, it features three double bonds at positions 4, 22, and 25 of the sterol backbone, with a ketone group at position 3 . This compound is widely used as a high-purity analytical standard (HPLC ≥98%) for pharmaceutical and phytochemical research .

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMXNQVGERRIAW-LPJPOILFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294038
Record name (22E)-Stigmasta-4,22,25-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848669-09-0
Record name (22E)-Stigmasta-4,22,25-trien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848669-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (22E)-Stigmasta-4,22,25-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Manganese Dioxide-Mediated Oxidation of Stigmasterol

The oxidation of stigmasterol (a Δ5,22-dienol) to 4,22-stigmastadien-3-one is a well-documented single-step process using manganese dioxide (MnO₂) in chlorinated solvents. As described in US Patent 2,890,226A, stigmasterol dissolved in carbon tetrachloride or chloroform reacts with activated MnO₂ at 20–80°C to yield 4,22-stigmastadien-3-one in 50–60% purity, alongside Δ4,22,24-trien-3-one byproducts. This method avoids multi-step bromination-dehydrohalogenation sequences, offering a scalable and cost-effective route.

Reaction Conditions:

  • Solvent: Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃)

  • Temperature: 22–25°C (room temperature) to 80°C

  • Oxidant: Freshly prepared MnO₂ (5–10 g per gram of substrate)

  • Yield: ~50% after chromatographic purification.

Limitations and Byproduct Formation

The MnO₂ method predominantly yields Δ4,22-dien-3-one, with minor Δ4,22,24-trien-3-one formation due to overoxidation. Achieving a 25-position double bond would require alternative strategies, such as side-chain functionalization or dehydrogenation of pre-existing alkyl groups.

Comparative Analysis of Synthesis Routes

The table below summarizes potential pathways for Stigmasta-4,22,25-trien-3-one synthesis, extrapolated from existing methods:

Method Starting Material Key Steps Challenges
MnO₂ OxidationStigmasterolSingle-step oxidation to Δ4,22-dien-3-oneNo inherent C25 functionalization
Side-Chain Dehydrogenation4,22-Stigmastadien-3-oneC25–C26 dehydrogenation via catalystsLow regioselectivity; side reactions
Total SynthesisCholesterolMulti-step alkylation/dehydrogenationHigh complexity; poor scalability

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified using Florisil or silica gel chromatography. For example, MnO₂-oxidized stigmasterol yields a syrup that, upon Florisil chromatography, separates Δ4,22-dien-3-one from trienone byproducts. High-performance liquid chromatography (HPLC) with UV detection (λ = 240–250 nm) is recommended for isolating Δ4,22,25-trien-3-one.

Spectroscopic Identification

  • UV Spectroscopy: Conjugated dienones/trienones absorb at λ ~245 nm (ε = 10,000–12,000 L·mol⁻¹·cm⁻¹).

  • ¹³C NMR: C3 ketone resonates at δ ~210 ppm; olefinic carbons (C4, C22, C25) appear at δ ~120–140 ppm .

Chemical Reactions Analysis

Types of Reactions

Stigmasta-4,22,25-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and pyridinium chlorochromate (PCC) . These reagents facilitate the oxidation of the compound to form different products.

Major Products Formed

The major products formed from the oxidation of this compound include stigmasta-4,22-dien-3-one, stigmasta-4,22-diene-3,6-dione, and 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol

Scientific Research Applications

Synthesis and Production

The compound can be synthesized from plant sources such as Clerodendrum chinense and Callicarpa giraldiana. Industrial production typically involves extraction and purification methods using solvents like chloroform and dichloromethane.

Chemistry

Stigmasta-4,22,25-trien-3-one serves as a precursor for synthesizing other steroid compounds. Its unique structure allows chemists to explore modifications that may yield compounds with novel properties.

Biology

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) by targeting specific cellular pathways involved in growth regulation .

Case Study : In vitro studies demonstrated an IC50 value of approximately 31.43 µg/mL against HeLa cells, indicating significant potency in cancer treatment .

Medicine

The compound shows promise in treating androgen-dependent diseases such as benign prostatic hyperplasia (BPH). Studies have reported that it can inhibit androgen receptor pathways, leading to reduced prostate size and improved urinary function in animal models .

Mechanism of Action : The anti-androgenic effects are believed to stem from its ability to modulate enzyme activity crucial for cell metabolism and proliferation.

Industry

This compound is utilized in the pharmaceutical industry for the development of new therapeutic agents due to its diverse biological activities. Its antioxidant properties also make it a candidate for formulations aimed at mitigating oxidative stress-related damage .

Cytotoxic Effects

The compound's cytotoxicity has been extensively studied:

  • Target Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Demonstrated significant inhibition of cell viability in both cell lines.

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals:

Assay TypeScavenging Activity
DPPH AssaySignificant
ABTS AssaySignificant

Mechanism of Action

The mechanism of action of Stigmasta-4,22,25-trien-3-one involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating the activity of specific enzymes and receptors. For example, it has been shown to inhibit the growth of human breast cancer cells by targeting specific pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural Differentiation

Key structural analogs and their distinguishing features are outlined below:

Compound Name Double Bond Positions Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
Stigmasta-4,22,25-trien-3-one 4, 22, 25 3-ketone C₂₉H₄₄O 408.66 848669-09-0
Stigmasta-4,22-dien-3-one 4, 22 3-ketone C₂₉H₄₆O 410.67 Not provided
Stigmasta-4,25-dien-3-one 4, 25 3-ketone C₂₉H₄₆O 410.67 Not provided
Stigmasta-4,22-dien-3,6-dione 4, 22 3-ketone, 6-ketone C₂₉H₄₄O₂ 424.66 Not provided
(22E)-stigmasta-1,4,22-trien-3-one 1, 4, 22 3-ketone C₂₉H₄₄O 408.66 Not provided
Stigmasterol 5, 22 3-hydroxyl C₂₉H₄₈O 412.69 83-48-7

Key Observations :

  • The number and position of double bonds significantly alter hydrophobicity and biological activity. For example, this compound has a higher LogP (7.93) compared to Stigmasta-4,22-dien-3-one (LogP ~7.5) due to the additional 25-double bond .
  • The presence of a 6-ketone group in Stigmasta-4,22-dien-3,6-dione reduces its membrane permeability compared to other analogs .

Mechanistic Insights :

  • This compound exhibits immunomodulatory and antioxidant activities, likely due to its conjugated double-bond system enhancing electron delocalization .
  • Stigmasta-4,22-dien-3,6-dione shows higher cytotoxicity at lower concentrations (10 µM), suggesting that additional ketone groups may enhance pro-apoptotic signaling .

Physicochemical Properties

Property This compound Stigmasta-4,22-dien-3-one Stigmasterol
Boiling Point (°C) 507.7 ± 20.0 ~500 (estimated) 501.8 ± 45.0
Density (g/cm³) 1.0 ± 0.1 1.01 ± 0.1 0.97 ± 0.1
Solubility Soluble in MDMSO Soluble in MDMSO Poor in water, soluble in organic solvents

Notes:

    Biological Activity

    Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid compound with significant biological activities. This compound, derived primarily from plant sources such as Callicarpa giraldiana, has garnered attention for its potential therapeutic applications, particularly in oncology and androgen-dependent diseases. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential medicinal uses.

    Chemical Structure and Properties

    This compound has the molecular formula C29H44OC_{29}H_{44}O and is characterized by its unique steroidal structure. This structure is critical for its interaction with biological systems and contributes to its diverse pharmacological properties.

    PropertyValue
    Molecular FormulaC29H44O
    Molecular Weight426.66 g/mol
    Melting PointNot specified
    SolubilitySoluble in organic solvents like chloroform and DMSO

    Cytotoxic Effects

    Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells by targeting specific signaling pathways involved in cell growth and survival.

    • Mechanism of Action : The compound is believed to modulate the activity of enzymes and receptors that are crucial in cancer cell metabolism and proliferation. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
    • Case Study : In vitro studies have shown that this compound reduces cell viability in MCF-7 breast cancer cells with an IC50 value indicating significant potency against these cells .

    Anti-Androgenic Activity

    This compound has also been investigated for its potential use in treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH). The compound appears to exert anti-androgenic effects by inhibiting the androgen receptor pathway.

    • Research Findings : In animal models of BPH, administration of this compound resulted in reduced prostate size and improved urinary function, suggesting its therapeutic potential .

    Antioxidant Properties

    In addition to its anticancer and anti-androgenic activities, this compound has been shown to possess antioxidant properties. This activity can help mitigate oxidative stress-related damage in cells.

    • Study Results : The compound demonstrated significant scavenging activity against free radicals in various assays, indicating its potential role as a protective agent against oxidative damage .

    Comparison with Similar Compounds

    This compound shares structural similarities with other steroid compounds but exhibits unique biological activities that distinguish it from its analogs.

    Table 2: Comparison with Related Steroidal Compounds

    Compound NameStructure TypeBiological Activity
    Stigmasta-4,22-dien-3-oneSteroidCytotoxic effects on cancer cells
    Stigmasta-5,22,25-trien-7-on-3β-olSteroidal glycosideAntimicrobial properties
    Stigmasta-4-en-3-oneSteroidAnti-androgenic activity

    Q & A

    Basic Research Questions

    Q. How can researchers verify the purity of Stigmasta-4,22,25-trien-3-one for use as an analytical standard?

    • Methodological Answer : Purity assessment should follow application-specific guidelines. For HPLC-based quantification, ensure ≥98% purity via reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradients. For structural validation (e.g., NMR or IR), purity ≥95% is acceptable. Cross-validate with 1H-NMR to confirm absence of solvent or co-eluting impurities .

    Q. What are optimal storage conditions to maintain this compound stability?

    • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. For long-term stability (>1 year), aliquot the compound to avoid repeated freeze-thaw cycles. Conduct periodic stability checks using HPLC to monitor degradation (e.g., oxidation at C4 or C22 double bonds) .

    Q. How should researchers address chromatographic anomalies (e.g., multiple peaks) when using this compound?

    • Methodological Answer : If unexpected peaks arise, systematically test for contamination:

    • Use fresh HPLC-grade solvents.
    • Purge the HPLC system with isopropanol to remove carryover.
    • Validate column integrity (e.g., plate count, tailing factor).
    • Compare retention times with literature data (e.g., J. Braz. Chem. Soc., 2004) .

    Advanced Research Questions

    Q. What advanced techniques are recommended for structural elucidation of this compound derivatives?

    • Methodological Answer : Combine 2D-NMR (HSQC, HMBC) to resolve stereochemistry at C3 and C22. For mass spectral analysis, use high-resolution ESI-MS to confirm molecular formula (C29H44O, m/z 408.659). Cross-reference with fragmentation patterns in EI-MS (e.g., m/z 269 [M – side chain]+) .

    Q. How can researchers resolve contradictions in reported bioactivities of this compound?

    • Methodological Answer : Address variability in bioactivity studies (e.g., immunomodulatory vs. antimicrobial effects) by:

    • Standardizing in vitro assays (e.g., LPS-induced macrophage models for immunomodulation).
    • Validating purity and stereochemical integrity of test samples via LC-MS.
    • Comparing results with structurally similar analogs (e.g., stigmasterol) to isolate structure-activity relationships .

    Q. What strategies are effective for synthesizing this compound analogs with modified bioactivity?

    • Methodological Answer : Use semi-synthetic approaches:

    • Introduce functional groups (e.g., hydroxylation at C6) via microbial biotransformation.
    • Optimize regioselective oxidation at C3 using Jones reagent.
    • Validate synthetic pathways with GC-MS to track intermediates and byproducts .

    Data Contradictions and Validation

    Q. Why do purity requirements vary across studies (e.g., ≥98% vs. ≥95%)?

    • Methodological Answer : Purity thresholds depend on application:

    • Quantitative assays (HPLC) : ≥98% to minimize matrix interference.
    • Qualitative studies (TLC/IR) : ≥95% suffices.
    • Always cross-check purity certificates and batch-specific validation reports from suppliers .

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